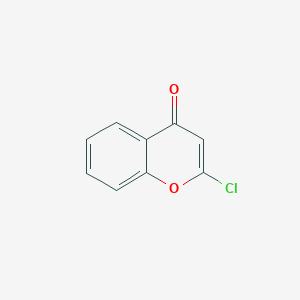

2-Chloro-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

64964-79-0 |

|---|---|

Molecular Formula |

C9H5ClO2 |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

2-chlorochromen-4-one |

InChI |

InChI=1S/C9H5ClO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H |

InChI Key |

ZLABYUFWVJDRLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)Cl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Chloro 4h 1 Benzopyran 4 One and Analogous Chromones

Strategies for the Construction of the 4H-1-Benzopyran-4-one Ring System

The construction of the chromone (B188151) ring system can be achieved through various synthetic routes, each with its own merits and applications. These strategies can be broadly categorized into multi-step syntheses, one-pot and cascade reactions, and catalytic methodologies. nih.govnih.gov

Multi-Step Synthesis Approaches for Benzopyranone Core Formation

Another established multi-step route is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a 2-hydroxyacetophenone (B1195853) derivative with a substituted benzaldehyde. This is followed by cyclization to form the flavone (B191248) skeleton. Additionally, the Kostanecki-Robinson reaction provides a pathway to chromones, although its application can be limited by the reaction conditions and substrate scope. organic-chemistry.org

One-Pot and Cascade Reactions for Chromone Synthesis

To overcome the limitations of multi-step syntheses, significant research has focused on developing one-pot and cascade reactions for chromone synthesis. nih.govtandfonline.com These approaches combine multiple reaction steps into a single operation without isolating intermediates, leading to increased efficiency, reduced waste, and simplified procedures. beilstein-journals.org

A notable one-pot method involves the reaction of 2-hydroxyacetophenones with acid chlorides, where esterification, Baker-Venkataraman rearrangement, and acid-catalyzed cyclization occur sequentially in the same reaction vessel. tandfonline.com For instance, using t-BuOK to promote the initial steps followed by the addition of sulfuric acid for cyclization has proven effective for synthesizing various 2-substituted chromones. tandfonline.com

Cascade reactions, where the first reaction generates a reactive intermediate that triggers subsequent transformations, offer an elegant approach to complex molecule synthesis. rsc.org A facile cascade reaction for the site-selective synthesis of 2-cyanochromones has been developed using o-hydroxyphenyl enaminones and potassium ferrocyanide trihydrate. acs.org This process involves a tandem chromone ring formation and C-H cyanation. acs.org Similarly, domino reactions of chromones with activated carbonyl compounds can lead to the formation of complex products through a series of bond-forming events in a single step. beilstein-journals.org

A one-pot transformation of 2-fluoroacetophenones into chromone-2-carboxylates has been achieved through a tandem C-C and C-O bond formation. organic-chemistry.orgnih.govacs.org This method provides a valuable alternative to traditional routes that start from 2-hydroxyacetophenones. nih.govacs.org The reaction of 2-fluoroacetophenone (B1329501) with diethyl oxalate (B1200264) in the presence of a base like potassium tert-butoxide (tBuOK) in dimethylformamide (DMF) at 80°C yields the corresponding chromone-2-carboxylate in high yields. organic-chemistry.org The ortho-fluoro substituent is crucial for the regioselective intramolecular SNAr-type cyclization. organic-chemistry.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Fluoroacetophenone | Diethyl oxalate, tBuOK, DMF | Chromone-2-carboxylate | Up to 95% | organic-chemistry.org |

| o-Hydroxyphenyl enaminone | K₄[Fe(CN)₆]·3H₂O, I₂/AlCl₃ | 2-Cyanochromone | - | acs.org |

| 2-Hydroxyacetophenone | Aliphatic/Aromatic acid chlorides, t-BuOK, H₂SO₄ | 2-Substituted chromone | 46-75% | tandfonline.com |

Catalytic Methodologies in Chromone Synthesis

The use of catalysts has revolutionized chromone synthesis, enabling milder reaction conditions, higher selectivity, and access to a broader range of derivatives. nih.govnih.govresearchgate.net Both metal-based and organic catalysts, as well as solid-surface and microwave-assisted protocols, have been successfully employed.

Transition metal catalysts, particularly palladium and copper, have been extensively used in the synthesis of chromones. nih.gov Palladium-catalyzed reactions, such as the ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes, provide an efficient route to diversified chromones. acs.orgorganic-chemistry.orgorganic-chemistry.org This reaction can be performed under atmospheric pressure of carbon monoxide in an ionic liquid, which enhances the reaction's efficiency and selectivity. acs.orgorganic-chemistry.org Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones has also been developed to produce chiral chromanones with high enantioselectivity. scispace.com

Copper-catalyzed reactions have also emerged as powerful tools for chromone synthesis. For example, a copper-catalyzed tandem O-arylation–oxidative acylation of 2,4-dihydro-3H-pyrazol-3-ones with ortho-halo aryl carboxaldehydes under air as an oxidant yields chromone-fused pyrazoles. acs.org Copper(I)-catalyzed asymmetric vinylogous additions of siloxyfurans to 2-ester-substituted chromones allow for the stereodivergent synthesis of chromanone lactones. nih.gov Additionally, copper(II) Schiff base complexes derived from chromones have shown promise in biomimetic catalysis. rsc.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| Palladium(II) chloride | o-Iodophenol, Terminal acetylene, CO | 2-Substituted chromone | Ligand-free, atmospheric CO pressure, ionic liquid medium | acs.orgorganic-chemistry.org |

| Palladium complex with chiral N,N-ligands | 2-Substituted chromone, Arylboronic acid | Chiral tetrasubstituted chromanone | High enantioselectivity (up to 99% ee) | scispace.com |

| Copper(II) acetate/1,10-phenanthroline | 2,4-Dihydro-3H-pyrazol-3-one, o-Haloaryl aldehyde | Chromone-fused pyrazole | Tandem O-arylation-oxidative cyclization, aerobic conditions | acs.org |

| Copper(I) complex with chiral ligands | 2-Ester-substituted chromone, Siloxyfuran | Chromanone lactone | Stereodivergent, excellent diastereo- and enantioselectivity | nih.gov |

Organocatalysis has gained prominence as a sustainable and metal-free alternative for chromone synthesis. nih.gov Chiral organocatalysts can induce high levels of stereoselectivity in the formation of chromane (B1220400) and chromanone derivatives. For instance, a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, yields functionalized chroman-2-ones and chromanes with excellent diastereo- and enantioselectivities. nih.gov Organocatalytic domino reactions of bifunctional chromone-oxindole synthons with nitroolefins have also been used to construct complex spirocyclic chromanones. acs.org

Solid-surface catalysis offers advantages such as ease of catalyst separation and recycling. ijrpc.com Heteropolyacids, such as Preyssler's anion, have been used as efficient and environmentally friendly catalysts for the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to form flavones and chromones. bas.bg These reactions can be performed under solvent-free conditions, further enhancing their green credentials. bas.bg

Microwave irradiation has become a popular heating method in organic synthesis due to its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions. nih.govmdpi.comnih.gov Microwave-assisted synthesis has been successfully applied to various steps in chromone formation. thieme-connect.com

One notable application is the microwave-assisted, one-pot synthesis of chromones from o-hydroxyacetophenones and N,N-dimethylformamide dimethyl acetal (B89532) to form an enamino ketone intermediate, followed by cyclization mediated by propylphosphonic anhydride (B1165640) (T3P®). thieme-connect.comthieme-connect.com This method is characterized by short reaction times and high-purity products. thieme-connect.comthieme-connect.com Microwave heating has also been employed in palladium-catalyzed sequential Sonogashira and carbonylative annulation reactions to produce substituted flavones. organic-chemistry.org

Organocatalysis and Solid-Surface Catalysis in Chromone Formation

Regioselective Introduction of Chloro-Substituents into the Chromone Scaffold

The precise placement of chlorine atoms on the chromone framework is crucial as it significantly influences the molecule's chemical reactivity and biological properties. ontosight.ai Various strategies have been developed to achieve regioselective chlorination, targeting either the heterocyclic pyrone ring or the fused benzene (B151609) ring (Ring A).

The direct halogenation of the C2=C3 double bond in the pyrone ring is a common approach. However, this can lead to a mixture of products if not carefully controlled. For instance, the reaction of chromones with halogens can result in the addition of halogen atoms across the double bond. core.ac.uk The choice of chlorinating agent and reaction conditions plays a pivotal role in directing the substitution. For example, 3-chlorination of flavones, a subclass of chromones, can be achieved using N-chlorosuccinimide (NCS) in a dichloromethane-pyridine mixture. core.ac.uk

Another powerful technique for regioselective functionalization is the use of directing groups. The keto group at the C4 position of the chromone can direct metal catalysts to activate the C-H bond at the C5 position, allowing for selective substitution at this site. nih.gov

Palladium-mediated cross-coupling reactions are also instrumental in introducing chloro-substituents with high regioselectivity. nih.govgu.se These methods often involve the use of a pre-functionalized chromone, such as a bromo- or iodo-substituted analog, which can then be converted to the desired chloro-derivative. For example, a synthetic route to 2-aryl-8-bromo-6-chlorochromones has been developed, showcasing the ability to introduce different halogens at specific positions. nih.gov

| Method | Reagent/Catalyst | Position of Chlorination | Reference |

|---|---|---|---|

| Direct Chlorination | N-Chlorosuccinimide (NCS) | C3 | [ core.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGx9AX4QMUWD2Yefh1XaLoy78hVPZZ7eUaLwe9iwzIYl_BW5Mk-hDRKQN4Ic8lCGQvPCTWl59gl-hti67WM-xfmPs79YGDCXtYAEYOlMCcy37BKU7we770QHzCF3P2wBcRtptWgrLZTnw%3D%3D)] |

| Oxidative Cyclization | CuCl₂ in DMSO | C3 | [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmukPqIh77l7Hge6yvetvF0BJYplsDZ5VbdT-rlV1ws6PKRwpxXvJhUOPLfKHhko1QkCNULlBfZKDgSmAYhTOCtJBk221WvwKNshxqnC9Opvt9MqwQMUhQMr6_acTBnaSkvLPZ)][ orientjchem.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3bUyA8UapuRwqqb7WGNqW1673w5ovE_TUtZyYNo8JSy2NrVCVwuTOJdi4S8utRfyM3ZFPVzwsh_X-3oYhvATRt4U8m2QPDHk-hV6J51xGtBfha_FNgkTtBLo1m1HdVy_P3yAwGl7RR_Vo_4D_2HIiHLjN0bdcnuDeGyGKuyI3SRUQ5EYdVLKG7Fy-wGZ6OVAvmeLWpYBmiN3UBfW5MdxeE79kXBJgQs67ByMDt3SMVIRG5sgYtYkgjXichTeXusdBc8m5Nfgm4C6RrhilAjFHqQ%3D%3D)] |

| Directed C-H Activation | Metal Catalysts (e.g., Rh(III)) | C5 | [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3nBJ2PoPJoDDM6R1Sw6GRE0a0-zsbnFkcu6U-NlybXbu9N99Mktr3eD1Oy27JIRIG4p46puT71Y-eKsalnaK4kxqQgvvDbYJTpJFHmeSI-V8FgGZ1fTCs6gfFYddyzjy0Yq8kum77RbO0Evs%3D)] |

| From Halogenated Precursors | POCl₃/PCl₅ | Varies | [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzyPc1VryDaahRw-ocNJ9_iVhJrI8hSZopBS_8G00VqnsJp5BDP6GmWNbktfztRWdU-nEvYKcRE3JpHwy9rpHhVN9qjwlew2kO989mPFhqPul89KN69SmU0mp5hpwj0gDqVybk)] |

Synthesis of Key Intermediates for 2-Chloro-4H-1-benzopyran-4-one and its Derivatives

The synthesis of this compound often proceeds through the formation of key intermediates, which are then subjected to cyclization and chlorination steps. A common and versatile precursor for many chromone syntheses is the corresponding 2'-hydroxyacetophenone (B8834).

One established route involves the Baker-Venkataraman rearrangement. ijrpc.com In this method, a 2'-hydroxyacetophenone is first acylated, and the resulting ester undergoes an intramolecular rearrangement to form a 1,3-diketone. This diketone can then be cyclized under acidic conditions to yield the chromone ring.

Another important class of intermediates is chalcones, which are α,β-unsaturated ketones. orientjchem.org These can be synthesized through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde. The subsequent oxidative cyclization of the chalcone (B49325) leads to the formation of the chromone core. For instance, the use of copper(II) chloride (CuCl₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO) can effect both the cyclization and chlorination in a single step to produce 3-chlorochromones. mdpi.comorientjchem.org

The synthesis of more complex derivatives, such as Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, highlights the multi-step nature of these synthetic pathways. nih.gov These syntheses may start from a substituted 2-hydroxyacetophenone and involve several transformations, including Mannich reactions and oxidations, to build the final, highly functionalized chromone scaffold. nih.gov

| Intermediate | Starting Materials | Key Reaction | Reference |

|---|---|---|---|

| 1,3-Diketone | 2'-Hydroxyacetophenone, Acid Chloride/Anhydride | Baker-Venkataraman Rearrangement | [ ijrpc.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCDko1yw2Yh4LMtDbqWM_sBRdFXs-ZCOPNn1O4X2CCPbTpoCpJtgB0CpObJa_WGXg-3gdNPn9GRBM87heOCcj-kz6b3iaat_FqFT15bXkaGSVoUDM6gzaVBM6s3UqJQMjXfQ%3D%3D)] |

| Chalcone | 2'-Hydroxyacetophenone, Aldehyde | Claisen-Schmidt Condensation | [ orientjchem.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3bUyA8UapuRwqqb7WGNqW1673w5ovE_TUtZyYNo8JSy2NrVCVwuTOJdi4S8utRfyM3ZFPVzwsh_X-3oYhvATRt4U8m2QPDHk-hV6J51xGtBfha_FNgkTtBLo1m1HdVy_P3yAwGl7RR_Vo_4D_2HIiHLjN0bdcnuDeGyGKuyI3SRUQ5EYdVLKG7Fy-wGZ6OVAvmeLWpYBmiN3UBfW5MdxeE79kXBJgQs67ByMDt3SMVIRG5sgYtYkgjXichTeXusdBc8m5Nfgm4C6RrhilAjFHqQ%3D%3D)] |

| 2-Aryl-8-bromo-6-chlorochroman-4-one | 3-Aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one | Mannich Reaction | [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMkFhoB-NXMlVhw0cDHLPlrmJFRICHEurSEhFwGf8Gi1IeydxTIvz6t2DvBfS0pzZi9QFkWSZh3dsUFGla3T7eWVqAbWmvLtQPrKrSUXoLLH_0XVZ_Ts0upWU4Aqf75l0V0PtP)] |

Green Chemistry Principles in Chromone Synthesis

The application of green chemistry principles to the synthesis of chromones is a growing area of focus, aiming to reduce the environmental impact of chemical processes. researchgate.net This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One approach is the use of alternative reaction media. For example, ionic liquids have been employed as a medium for N-heterocyclic carbene (NHC) catalyzed intramolecular hydroacylation reactions to produce chromones. rsc.org This method offers a sustainable alternative to traditional organic solvents. Another green protocol utilizes a deep eutectic solvent, choline (B1196258) chloride/urea, for the multicomponent synthesis of amidoesters. researchgate.net

Solvent-free and catalyst-free conditions represent another significant advancement in green chromone synthesis. An efficient and sustainable method for the synthesis of 5-hydroxy-chromeno[2,3-b]pyridines has been developed that involves simply stirring or grinding the reactants at room temperature, resulting in excellent yields and an easy workup. rsc.org

Microwave-assisted synthesis has also emerged as a green technique. ijrpc.com It often leads to shorter reaction times, higher yields, and can be performed in the absence of traditional solvents. The use of iodine as a catalyst in a one-pot synthesis of thioenamines and chromones is another example of a green and practical approach, featuring mild conditions and good atom economy. acs.orgacs.org

These green methodologies not only make the synthesis of chromones more sustainable but also often provide advantages in terms of efficiency and selectivity.

Iii. Chemical Reactivity and Reaction Mechanisms of 2 Chloro 4h 1 Benzopyran 4 One

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom at the C2 position of the 2-chloro-4H-1-benzopyran-4-one ring system is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of diverse chromone (B188151) derivatives. The electrophilic nature of the C2 carbon, enhanced by the adjacent oxygen atom and the carbonyl group, facilitates the displacement of the chloro group by various nucleophiles. evitachem.com

Common nucleophiles that react with this compound include amines, thiols, and alkoxides. vulcanchem.com For instance, the reaction with amines can lead to the formation of 2-aminochromone derivatives. The reaction conditions, such as the choice of solvent and temperature, can significantly influence the reaction outcome. evitachem.com

A notable application of this reactivity is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. semanticscholar.org In this reaction, this compound is coupled with arylboronic acids in the presence of a palladium catalyst to furnish flavones (2-aryl-4H-1-benzopyran-4-ones). semanticscholar.orgmdpi.com Good yields have been reported for these reactions under standard Suzuki conditions. semanticscholar.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product Type | Reference |

| Amine | R-NH₂ | 2-Aminochromone | vulcanchem.com |

| Thiol | R-SH | 2-Thiochromone | vulcanchem.com |

| Alkoxide | R-O⁻ | 2-Alkoxychromone | vulcanchem.com |

| Arylboronic Acid | Ar-B(OH)₂ | Flavone (B191248) | semanticscholar.org |

Reactions at the Pyrone Carbonyl and Benzene (B151609) Moiety

The 4H-1-benzopyran-4-one scaffold possesses other reactive sites besides the C2-chloro group. The carbonyl group at the C4 position and the fused benzene ring can also undergo various chemical transformations.

The γ-pyrone carbonyl group can be reduced to a dihydrochromone using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. vulcanchem.com The benzene ring of the chromone core is electron-rich and can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, at its unsubstituted positions. vulcanchem.com The specific position of substitution on the benzene ring is influenced by the directing effects of the existing substituents. libretexts.org

The general mechanism for electrophilic substitution on the benzene ring involves the generation of an electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). msu.edubyjus.com Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. msu.edubyjus.com

Ring-Opening Reactions and Degradation Mechanisms in Various Media

The pyrone ring of this compound is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under hydrolytic conditions.

In aqueous media, this compound can undergo hydrolytic cleavage. The stability of the compound is pH-dependent, with degradation being more pronounced under extreme pH conditions. evitachem.com The hydrolysis can be initiated by the nucleophilic attack of water or hydroxide (B78521) ions on the pyrone ring. chemicalbook.comresearchgate.net The presence of residual moisture can lead to hydrolysis, emphasizing the need for dry reagents and solvents during its handling and in industrial-scale production.

In alkaline media, the degradation of the 4H-1-benzopyran-4-one scaffold proceeds via nucleophilic attack of a hydroxide ion. researchgate.net Computational studies on the parent 4H-1-benzopyran-4-one suggest that the reaction is initiated by the nucleophilic addition of a hydroxide ion to the C2 carbon, followed by ring-opening. researchgate.net The fission of the γ-pyrone ring is considered the rate-determining step in the gas phase. researchgate.net However, in an aqueous solution, the addition of the hydroxide ion to the C2 position becomes the rate-determining step. researchgate.net The presence of a chloro group at the C2 position in this compound is expected to further activate this position towards nucleophilic attack. The degradation of related compounds like 2-chlorophenol (B165306) is also significantly affected by pH. nih.gov

Hydrolytic Cleavage Mechanisms

Derivatization Reactions of the 4H-1-Benzopyran-4-one Scaffold

The 4H-1-benzopyran-4-one core structure is a versatile scaffold for the synthesis of a wide range of derivatives with potential biological activities. ijrar.orgontosight.ai The reactivity of this compound makes it a key starting material for accessing these derivatives.

The synthesis of various chromone derivatives often involves the initial displacement of the C2-chloro group, as discussed in section 3.1. For example, the reaction with different nucleophiles can introduce diverse substituents at the 2-position. vulcanchem.com Furthermore, reactions at other positions of the chromone ring, such as the C3 position or the benzene ring, can lead to further functionalization. For instance, 3-formylchromones can be prepared and subsequently reacted with various reagents to create more complex heterocyclic systems. orientjchem.org The synthesis of 2-substituted chromone derivatives has been achieved from corresponding 2-acetylphenolic esters. researchgate.net

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | Arylboronic Acid, Pd catalyst | Flavones | semanticscholar.org |

| o-Hydroxyarylalkyl ketone | Carboxylic ester, Acid | Chromones | ijrar.org |

| 2'-Hydroxychalcones | DMSO/CuCl₂ | 3-Chlorochromones | mdpi.com |

| 3-Formylchromone | Hydroxylamine | 3-Cyanochromone | orientjchem.orgsemanticscholar.org |

Exploration of Reaction Selectivity and Stereochemistry

The regioselectivity and stereochemistry of reactions involving this compound and its derivatives are important considerations in synthetic chemistry.

The regioselectivity of nucleophilic attack is a key aspect. While the C2 position is highly electrophilic and prone to substitution, other electrophilic centers exist within the molecule, such as the carbonyl carbon. arkat-usa.org The nature of the nucleophile and the reaction conditions can influence which site is preferentially attacked. For instance, in the reaction of 3-acyl-2-bromomethylchromone with various nucleophiles, substitution at the bromomethyl carbon or derivatization of the exocyclic carbonyl group was observed, with no attack at the C2 position of the pyran ring. In contrast, studies on 2-MeSO₂-4-chloropyrimidine show that the regioselectivity of nucleophilic aromatic substitution is sensitive to the nature of the nucleophile, with amines attacking at C-4 and alkoxides at C-2. wuxiapptec.com

Stereochemistry becomes relevant when chiral centers are introduced into the molecule. For example, the reduction of the C4-carbonyl group can lead to a chiral center at C4. The synthesis of chiral chromane (B1220400) derivatives can be achieved through methods like phenolate (B1203915) ion-mediated intramolecular epoxide ring-opening reactions. mdpi.com While specific studies on the stereochemistry of reactions directly involving this compound are not extensively detailed in the provided context, the principles of stereoselective synthesis would apply when creating chiral derivatives from this precursor.

Iv. Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4h 1 Benzopyran 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H and ¹³C NMR spectroscopy are fundamental in defining the core structure of 2-Chloro-4H-1-benzopyran-4-one and assigning the positions of its substituents.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For instance, the chemical shifts of aromatic protons can confirm the substitution pattern on the benzene (B151609) ring, while the presence and splitting patterns of other signals can identify and locate substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment. For example, the carbonyl carbon (C=O) of the pyranone ring typically appears at a characteristic downfield shift. The number of signals in the aromatic region confirms the substitution pattern of the benzopyran core. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Benzopyranone Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | 155.0 |

| 3 | 6.2 (s, 1H) | 110.0 |

| 4 | - | 175.0 (C=O) |

| 5 | 7.8 (d, 1H) | 125.0 |

| 6 | 7.4 (t, 1H) | 120.0 |

| 7 | 7.6 (t, 1H) | 135.0 |

| 8 | 8.0 (d, 1H) | 118.0 |

| 4a | - | 122.0 |

| 8a | - | 156.0 |

Data is hypothetical and for illustrative purposes.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule. sdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduemerypharma.com Cross-peaks in the COSY spectrum reveal the spin-spin coupling network, helping to piece together molecular fragments. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.eduemerypharma.comcolumbia.edu This is a powerful tool for definitively assigning carbon resonances based on the already assigned proton spectrum. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems, thereby assembling the complete molecular structure. columbia.edu

Proton (¹H) and Carbon (¹³C) NMR for Core Structure and Substituent Assignment

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saspectroscopyonline.comedinst.com Both methods provide a "fingerprint" of the molecule based on its functional groups. ksu.edu.sa

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa To be IR active, a vibration must cause a change in the molecule's dipole moment. edinst.com Key characteristic absorption bands for this compound include:

C=O stretch: A strong absorption band typically appears in the region of 1650-1630 cm⁻¹, characteristic of the α,β-unsaturated ketone in the pyranone ring.

C=C stretch: Bands corresponding to the aromatic and pyranone ring double bonds are observed in the 1600-1450 cm⁻¹ region.

C-O-C stretch: The ether linkage in the pyranone ring gives rise to stretching vibrations.

C-Cl stretch: The carbon-chlorine bond will have a characteristic stretching frequency.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. ksu.edu.sa A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly useful for observing symmetric vibrations and C=C bonds, which may be weak in the IR spectrum. spectroscopyonline.com

Table 2: Typical Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1650 - 1630 |

| C=C | Aromatic/Pyranone Stretch | 1600 - 1450 |

| C-O-C | Asymmetric Stretch | 1250 - 1200 |

| C-Cl | Stretch | 800 - 600 |

Data is approximate and based on typical ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. neu.edu.tr It also provides information about the structure through the analysis of fragmentation patterns. neu.edu.trlcms.czgoogle.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. neu.edu.tr The fragmentation pattern can reveal the loss of specific groups, such as CO or Cl, providing further structural clues.

UV-Visible Spectrophotometry for Electronic Transitions and Complexation Studies

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. lkouniv.ac.inmsu.edu The chromophore in this compound is the conjugated benzopyranone system.

The UV-Vis spectrum typically shows absorption bands corresponding to:

π → π transitions:* These high-energy transitions occur in the conjugated system and usually result in strong absorption bands.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π* orbital. These bands are typically weaker than π → π* bands.

The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the benzopyranone core. This technique is also valuable for studying the formation of metal complexes with benzopyranone derivatives.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. nih.gov

For this compound and its derivatives, X-ray crystallography can:

Provide precise bond lengths and angles.

Elucidate the conformation of the molecule and the planarity of the ring system.

Reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

V. Computational Chemistry and Theoretical Investigations of 2 Chloro 4h 1 Benzopyran 4 One

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. scispace.commdpi.comarxiv.org This approach, which focuses on the electron density rather than the complex many-electron wavefunction, offers a balance of computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 2-Chloro-4H-1-benzopyran-4-one. scispace.commdpi.comarxiv.org DFT calculations can elucidate various electronic properties, providing a detailed picture of the molecule's behavior. aps.org

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps to understand and predict the chemical reactivity of a molecule. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.netwuxibiology.com For instance, studies on related benzopyran derivatives have shown that the HOMO-LUMO energy gap can be a useful indicator of reactivity. researchgate.net In one study of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, the calculated HOMO-LUMO energy gap was 3.642 eV, suggesting high chemical reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, in chromone-based structures, the HOMO and LUMO are distributed over different parts of the ring system. researchgate.net

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. malayajournal.orgresearchgate.netwuxibiology.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. rasayanjournal.co.inicm.edu.plproteopedia.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms like oxygen. Blue or green areas represent regions of positive electrostatic potential, which are electron-deficient and are the likely sites for nucleophilic attack. malayajournal.org By analyzing the MEP map of this compound, one can identify the most probable sites for intermolecular interactions, such as hydrogen bonding. proteopedia.org For example, the carbonyl oxygen would be expected to be a site of negative potential, while the hydrogen atoms on the aromatic ring would be regions of positive potential. researchgate.net

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated using DFT to provide a more quantitative prediction of a molecule's reactivity. rasayanjournal.co.inpmf.unsa.ba These descriptors are derived from the HOMO and LUMO energies and provide insights into various aspects of chemical behavior. dergipark.org.tr

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is directly related to the HOMO-LUMO energy gap; a larger gap implies greater hardness and lower reactivity. pmf.unsa.baresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, softness indicates the ease with which a molecule's electron cloud can be polarized. Higher softness corresponds to higher reactivity. dergipark.org.tr

Electronegativity (χ): This is a measure of the power of an atom or group of atoms in a molecule to attract electrons to itself. researchgate.net

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from a system. dergipark.org.tr

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. pmf.unsa.baresearchgate.net

These descriptors have been successfully used to rationalize the reactivity of various coumarin (B35378) and chromone (B188151) derivatives in different chemical reactions. pmf.unsa.ba

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. Higher η means lower reactivity. pmf.unsa.ba |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. Higher S means higher reactivity. dergipark.org.tr |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Power to attract electrons. researchgate.net |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Tendency of electrons to escape. dergipark.org.tr |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Ability to accept electrons. Higher ω means a better electrophile. pmf.unsa.baresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Ab Initio Calculations for Reaction Mechanism Elucidation

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in elucidating reaction mechanisms. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be used to map out the potential energy surface of a reaction involving this compound. researchgate.net

For instance, ab initio studies on the parent compound, 4H-1-benzopyran-4-one (chromone), have investigated its degradation in alkaline media. researchgate.net These calculations detailed the nucleophilic addition of a hydroxide (B78521) ion to the C2 position, followed by ring-opening. researchgate.net The study identified transition states and intermediates along the reaction pathway, revealing that the ring-opening step is rate-determining in the gas phase. researchgate.net Similar computational approaches could be applied to this compound to understand how the chloro substituent at the 2-position influences its reactivity with various nucleophiles, providing a detailed, step-by-step picture of the reaction mechanism. rsc.org

Modeling of Solvent Effects on Chemical Reactions (e.g., Polarized Continuum Model, CosmoPCM)

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models like the Polarized Continuum Model (PCM) and its variant, the Conductor-like Screening Model (COSMO), are used to account for the effects of the solvent. numberanalytics.comnih.govmolcas.org These models treat the solvent as a continuous medium with a specific dielectric constant that surrounds the solute molecule. numberanalytics.com

The inclusion of solvent effects is crucial for obtaining results that are comparable to experimental observations. For example, in the study of chromone degradation, gas-phase calculations predicted a different rate-determining step than what was observed experimentally in an aqueous solution. researchgate.net When the Polarized Continuum Model was applied, the calculations correctly identified the initial addition of the hydroxide ion as the rate-determining step in solution, aligning with experimental findings. researchgate.net This demonstrates the importance of incorporating solvent models when theoretically investigating the reactions of this compound to accurately predict its behavior in a condensed phase. osti.gov

Intermolecular Interaction Analysis using Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM)

To understand how molecules of this compound interact with each other in the solid state, computational techniques like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

Molecular Docking Simulations for Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein at the molecular level. For this compound and its derivatives, molecular docking studies have been instrumental in elucidating their potential mechanisms of action against various biological targets. These in silico studies help in identifying key binding modes, interaction energies, and specific amino acid residues involved in the ligand-receptor complex, thereby guiding the synthesis of more potent and selective analogs.

Research has shown that derivatives of the this compound scaffold exhibit a wide range of biological activities, and molecular docking has been pivotal in understanding these activities. For instance, docking simulations have been performed to explore the binding affinity of these compounds against receptors associated with cancer, inflammation, microbial infections, and cardiovascular diseases. ijpsjournal.cominnovareacademics.innih.gov

A common approach involves docking a series of synthesized or designed derivatives into the active site of a target protein. amazonaws.com The resulting docking scores, which are typically expressed in kcal/mol, provide an estimate of the binding affinity, with lower (more negative) values indicating a more favorable interaction. innovareacademics.inacgpubs.org Visualization of the docked poses allows for a detailed analysis of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-protein complex. amazonaws.com

Several software suites are employed for these simulations, including AutoDock, AutoDock Vina, and Discovery Studio. ijpsjournal.cominnovareacademics.inamazonaws.com The process generally involves preparing the 3D structures of both the ligands (the this compound derivatives) and the target protein, which is often obtained from the Protein Data Bank (PDB). innovareacademics.inderpharmachemica.com

The following data tables summarize the findings from various molecular docking studies on derivatives of this compound, highlighting their potential as inhibitors of different biological targets.

Table 1: Molecular Docking of 2-Aryl-4H-1-benzopyran-4-one Derivatives against Cyclooxygenase-2 (COX-2)

Derivatives of 2-phenyl-4H-1-benzopyran-4-one were investigated for their anti-inflammatory potential by targeting the COX-2 enzyme. The study revealed that the binding energies of the synthesized compounds were comparable to or even better than the standard drug, diclofenac. innovareacademics.in

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| 2-(4-fluorophenyl)-4H-chromen-4-one | COX-2 (3LN1) | -7.02 | Not specified | innovareacademics.in |

| Diclofenac (Standard) | COX-2 (3LN1) | -6.34 | Not specified | innovareacademics.in |

| Other derivatives | COX-2 (3LN1) | -5.53 to -6.89 | Not specified | innovareacademics.in |

Table 2: Molecular Docking of Flavone (B191248) Derivatives against Cardioprotective Targets

A computational study evaluated a series of flavone derivatives, including those based on the 4H-1-benzopyran-4-one core, for their potential cardioprotective effects by docking them against various relevant receptors. ijpsjournal.com

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| 2-(4-tert-butylphenyl)-4H-1-benzopyran-4-one | β1 adrenergic receptor (2YCW) | -11.0 | Not specified | ijpsjournal.com |

| Derivative D44 | β1 adrenergic receptor (2YCW) | -10.6 | Not specified | ijpsjournal.com |

| Derivative D39 | β1 adrenergic receptor (2YCW) | -10.4 | Not specified | ijpsjournal.com |

| Derivatives D32, D35, D42 | β1 adrenergic receptor (2YCW) | -10.2 | Not specified | ijpsjournal.com |

Table 3: Molecular Docking of 2-(chromon-3-yl)imidazole Derivatives against Lanosterol (B1674476) 14α-demethylase (CYP51)

To understand the antifungal mechanism of 2-(chromon-3-yl)imidazole derivatives, molecular docking was performed against lanosterol 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Compound 4f (bromo substituted) | Lanosterol 14α-demethylase (CYP51) | Not specified | Not specified | nih.govnih.gov |

| Compound 4g (chloro substituted) | Lanosterol 14α-demethylase (CYP51) | Not specified | Not specified | nih.govnih.gov |

| Compound 6a | Lanosterol 14α-demethylase (CYP51) | Not specified | Not specified | nih.govnih.gov |

| Compound 4c | Lanosterol 14α-demethylase (CYP51) | Not specified | Not specified | nih.govnih.gov |

Table 4: Molecular Docking of 2-Styrylchromones against Pancreatic α-amylase

In an effort to identify potential anti-diabetic agents, 2-styrylchromones were synthesized and their inhibitory activity against pancreatic α-amylase was evaluated through in silico docking studies. acgpubs.org

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Compound 24 | Pancreatic α-amylase (3IJ8) | -8.7 | Not specified | acgpubs.org |

| Compound 25 | Pancreatic α-amylase (3IJ8) | -8.8 | Not specified | acgpubs.org |

| Compound 26 | Pancreatic α-amylase (3IJ8) | -8.6 | Not specified | acgpubs.org |

| Compound 28 | Pancreatic α-amylase (3IJ8) | -8.4 | Not specified | acgpubs.org |

| Acarbose (Standard) | Pancreatic α-amylase (3IJ8) | -8.2 | Not specified | acgpubs.org |

These molecular docking simulations provide valuable insights into the structure-activity relationships of this compound derivatives and serve as a crucial step in the rational design of new therapeutic agents. The data consistently demonstrates that modifications to the core benzopyranone structure can lead to compounds with high binding affinities for a variety of biological targets.

Vi. Mechanistic Studies of Molecular Interactions and Biochemical Pathways in Vitro Focus

Enzyme Inhibition Mechanisms

2-Chloro-4H-1-benzopyran-4-one has been the subject of studies investigating its potential as an inhibitor of several classes of enzymes. The core structure of 4H-1-benzopyran-4-one, also known as chromone (B188151), serves as a scaffold for designing enzyme inhibitors. The introduction of a chlorine atom at the 2-position can significantly influence the molecule's electronic properties and its ability to interact with the active sites of enzymes.

Molecular Basis of Cyclooxygenase (COX) Enzyme Inhibition

While specific studies detailing the direct inhibition of cyclooxygenase (COX) enzymes by this compound are not extensively documented in the provided search results, the broader class of chromone derivatives has been investigated for anti-inflammatory properties, which often involve the inhibition of COX-1 and COX-2. The mechanism of inhibition by related flavonoid and chromone compounds typically involves binding to the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins. The nature and position of substituents on the chromone ring are critical in determining the inhibitory potency and selectivity for COX-1 versus COX-2.

Cholinesterase (AChE, BuChE) Inhibition Mechanisms

The potential of chromone derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is an active area of research, particularly in the context of developing treatments for neurodegenerative diseases. The inhibitory mechanism is thought to involve the interaction of the chromone scaffold with the active site of the cholinesterase enzymes. For this compound, the electronegative chlorine atom and the carbonyl group are likely to play key roles in binding to the catalytic or peripheral anionic sites of AChE and BuChE, thereby blocking the hydrolysis of acetylcholine. The specific binding mode and inhibitory kinetics would require detailed molecular docking and enzymatic assays.

Monoamine Oxidase (MAO-A, MAO-B) Inhibition Mechanisms

Derivatives of 4H-1-benzopyran-4-one have been explored as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the metabolism of neurotransmitters. The inhibition mechanism generally involves the chromone ring system interacting with the active site of the MAO enzymes. The substituents on the benzopyran ring are pivotal in determining the potency and selectivity of inhibition. For this compound, the chlorine atom at the C2 position could influence its orientation within the active site and its interaction with key amino acid residues, potentially leading to competitive or non-competitive inhibition of MAO-A and/or MAO-B.

Mechanisms of Action against Beta-Secretase 1 (BACE1)

The inhibition of beta-secretase 1 (BACE1) is a key therapeutic strategy for Alzheimer's disease. Chromone derivatives have been identified as potential BACE1 inhibitors. The proposed mechanism involves the chromone core acting as a scaffold that can be functionalized to interact with the catalytic aspartate dyad in the active site of BACE1. The presence of the chloro group in this compound could enhance its binding affinity through specific interactions within the enzyme's active site, thereby preventing the cleavage of the amyloid precursor protein.

Antioxidant Mechanisms and Free Radical Scavenging Processes

The antioxidant properties of chromone derivatives are well-documented. These properties are generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Reaction Mechanisms with Reactive Nitrogen Species (RNS)

Currently, there is a lack of specific research in the public domain detailing the direct reaction mechanisms of this compound with reactive nitrogen species (RNS) such as nitric oxide (NO) or peroxynitrite (ONOO⁻).

Computational Insights into Antioxidant Potential (e.g., O-H Bond Dissociation Enthalpy)

Detailed computational studies, such as those determining the O-H Bond Dissociation Enthalpy (BDE) to predict antioxidant potential, are not available specifically for this compound. Such studies are contingent on the presence of a hydroxyl group, which this particular compound lacks in its parent structure.

Molecular Mechanisms of Receptor Binding

Specific studies focusing on the molecular mechanisms of receptor binding for this compound are not extensively documented in the available scientific literature.

In Vitro Studies on Antimicrobial Mechanisms of Action

While the broader class of chromones has been investigated for antimicrobial properties, specific in vitro studies detailing the antimicrobial mechanism of action of this compound are not readily found in the current body of scientific research.

Metal Ion Complexation and Coordination Chemistry Mechanisms

The coordination chemistry of this compound and its mechanisms of complexation with metal ions have not been a significant focus of published research to date.

Vii. Applications in Chemical Synthesis and Materials Science

2-Chloro-4H-1-benzopyran-4-one as a Synthetic Precursor for Heterocyclic Chemistry

Halogenated chromones are recognized as powerful synthons for constructing complex, fused heterocyclic systems, which are often scaffolds for pharmacologically active compounds. ijrpc.com The position of the halogen on the chromone (B188151) ring dictates its reactivity and the resulting fused-ring products. While extensive research has been conducted on 3-halo and 4-halo chromone derivatives, the 2-chloro isomer also serves as a key starting material. researchgate.netrsc.org

The chlorine atom at the C-2 position of the 4H-1-benzopyran-4-one ring is susceptible to nucleophilic substitution, allowing for the annulation (fusion) of additional heterocyclic rings onto the chromone framework. This strategy is a cornerstone for creating polycyclic compounds with diverse chemical and biological properties.

Research has demonstrated the synthesis of various fused systems, such as thieno[3,2-c]benzopyrans and chromeno[2,3-b]pyroles, starting from halo-chromone precursors. researchgate.netacs.org For instance, the synthesis of 4H-thieno[3,2-c] Current time information in Bangalore, IN.benzopyran-4-ones often proceeds through the cyclization of intermediates derived from 4-chlorocoumarins. researchgate.net A similar principle applies to the synthesis of Current time information in Bangalore, IN.benzopyrano[4,3-b]pyrrol-4(1H)-ones. researchgate.net In one specific pathway, 2-(N-cyclicamino)chromones can be synthesized through a nucleophilic substitution reaction on a chromone activated at the 2-position, which can then be used to build more complex structures. nih.gov The reaction of 3-chlorochromones with thioamides has also been shown to produce substituted thiazoles in a regioselective manner. acs.org

| Precursor Type | Reactant | Fused Heterocyclic Product | Reaction Type |

|---|---|---|---|

| 4-Chloro-3-formyl-flav-3-ene | Amide source | 4H-2-carboxamido-4-phenyl-thieno[3,2-c] Current time information in Bangalore, IN.benzopyran prepchem.com | Cyclization |

| 3-Chlorochromone | Thioamide | Substituted Thiazole acs.org | Cascade Reaction |

| 3-Halochromone | Amidine | 2-Aminopyrrole or 2-Aminopyridine rsc.org | One-pot Reaction |

| Chromone/Thiochromone | Isocyanoacetate | Chromeno[2,3-b]pyrrol-4(1H)-one acs.org | Silver-Catalyzed Cascade Cyclization |

While not a direct reaction of this compound itself, a closely related compound, 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (also known as salicyl chlorophosphite), is a pivotal reagent in phosphorylation chemistry. This cyclic phosphitylating agent is widely employed for the efficient synthesis of phosphoric acid derivatives under mild conditions.

This reagent facilitates the rapid and high-yield synthesis of biologically crucial molecules such as nucleoside 5'-triphosphates and dolichyl phosphates. nih.govfrontierspartnerships.org The method, notably advanced by Ludwig and Eckstein, involves the reaction of salicyl chlorophosphite with a protected nucleoside to form an intermediate that is subsequently oxidized and hydrolyzed to yield the desired triphosphate. nih.govgoogle.com This approach is listed among the key methods for attaching phosphate (B84403) groups to molecules with low nucleophilicity. nih.gov Its effectiveness stems from the reactive chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions, and a cyclic mechanism that promotes faster reaction rates compared to acyclic analogues.

Building Block for Fused Heterocyclic Systems

Development of Chemosensors and Probes Utilizing the Chromone Scaffold

The chromone ring is considered a "privileged structure" not only in drug discovery but also in the design of fluorescent probes and chemosensors. ijrpc.commdpi.com Its inherent photophysical properties, combined with the ability to easily introduce various functional groups, make it an ideal platform for creating molecules that can detect specific ions and biomolecules. mdpi.com

By conjugating the chromone scaffold with specific recognition units (e.g., chelating agents), scientists have developed highly selective and sensitive sensors.

Metal Ion Sensing : Chromone-hydrazone derivatives have been synthesized as effective chemosensors for metal ions. The hydrazone moiety acts as a chelating site, and its binding to a metal ion alters the electronic properties of the entire molecule, leading to a detectable change in color (colorimetric) or fluorescence (fluorometric). mdpi.com

Anion Sensing : A simple chemosensor based on a sulfonamido-chromone scaffold was developed for the colorimetric and fluorescent detection of the fluoride (B91410) anion.

DNA Sensing : A novel fluorogenic probe based on the chromone structure was engineered to function as a covalent intercalator for detecting DNA hybridization. mdpi.com The probe is intrinsically weakly fluorescent in a single-stranded state but exhibits a tenfold increase in fluorescence intensity upon forming a duplex with its complementary DNA sequence. mdpi.com This "turn-on" mechanism is highly desirable for biological imaging and diagnostics. mdpi.com

| Sensor Type | Target Analyte | Sensing Mechanism | Key Feature |

|---|---|---|---|

| Chromone-Hydrazone mdpi.com | Metal Ions | Chelation | Colorimetric and fluorometric response |

| Sulfonamido-Chromone | Fluoride Anion | Anion Binding | Colorimetric and fluorescent response |

| Chromone-Based Intercalator mdpi.com | DNA Hybridization | Forced Intercalation | 10-fold fluorescence "turn-on" upon hybridization mdpi.com |

| Thiol-Chromone Conjugate acs.org | Thiols | Click Reaction | Fluorogenic response for visualizing thiol flux acs.org |

Integration into Advanced Materials and Functional Molecules

The unique photochemical properties of certain chromone derivatives have led to their integration into advanced functional materials, particularly in the field of optical data storage. researchgate.netifmo.ru

Researchers have developed photosensitive materials for three-dimensional (3D) optical memory using chromone derivatives embedded within a polymer matrix, such as polymethyl methacrylate (B99206) (PMMA). ifmo.ruresearchgate.net The working principle is based on the irreversible phototransformation of a specific, non-fluorescent chromone molecule into a highly fluorescent isomer upon irradiation with a laser. researchgate.net

This process allows for the recording of data bits as stable, fluorescent marks within the material. ifmo.ru The recording can be achieved with high precision using a focused laser beam, enabling high-density archival data storage. researchgate.netifmo.ru Studies have also investigated the effect of temperature on the recording process, finding that heating the material can decrease the required laser intensity, thereby increasing the efficiency of the photo-transformation. ifmo.ru This application showcases the transition of chromone chemistry from traditional synthesis to the creation of sophisticated, high-performance materials for information technology. researchgate.net

Viii. Current Research Trends and Future Perspectives in 2 Chloro 4h 1 Benzopyran 4 One Research

Emerging Methodologies in Chromone (B188151) Synthesis and Derivatization

The synthesis of the chromone core and its derivatives has evolved significantly from classical methods like the Claisen condensation and Baker–Venkataraman rearrangement. mdpi.comacs.org Modern research focuses on efficiency, sustainability, and the ability to introduce molecular diversity. For a versatile precursor like 2-Chloro-4H-1-benzopyran-4-one, these emerging strategies offer powerful tools for creating novel analogues.

Recent advancements include:

C-H Bond Activation/Functionalization: This strategy allows for the direct introduction of aryl, alkyl, and other functional groups onto the chromone scaffold, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation at the C2-position of chromones using aryl boronic acids or arenes directly represents a significant leap in efficiency. rhhz.net Similarly, direct C3-H bond alkenylation and sulfenylation have been successfully developed. rhhz.net These methods could be adapted to further functionalize the this compound backbone, adding complexity and tuning its properties.

Green Synthesis Approaches: There is a growing emphasis on environmentally benign synthetic routes. researchgate.net This includes the use of water as a solvent, microwave-assisted organic synthesis, and the application of recyclable catalysts like heteropolyacids. researchgate.netamazonaws.com For instance, the one-pot synthesis of 2,3-heterocyclic-substituted chromones and the use of potassium phosphate (B84403) as a catalyst for three-component reactions at room temperature exemplify this trend. researchgate.net A notable eco-friendly method involves the α,β-C(sp²)–H bond difunctionalization of o-hydroxyaryl enaminones with water and aryldiazonium salts to construct 2,3-disubstituted chromones. mdpi.com

Photochemical and Electrocatalytic Methods: Leveraging light or electricity to drive reactions offers unique reactivity patterns. Photo-irradiated synthesis is an emerging area for creating bioactive heterocycles. acs.org These energy-input methods provide alternative pathways for constructing and derivatizing the chromone ring system under mild conditions.

Multi-component Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, enhancing atom economy and procedural simplicity. The development of novel MCRs continues to provide rapid access to libraries of structurally diverse chromone derivatives. researchgate.net

These methodologies provide a robust platform for the derivatization of this compound, enabling the systematic modification of its structure to explore new chemical space.

| Methodology | Description | Potential Application for this compound | Reference(s) |

| C-H Bond Functionalization | Direct introduction of substituents (e.g., aryl, alkenyl, sulfenyl) onto the chromone core without pre-activation. | Modification at the C3, C5, C6, C7, or C8 positions to create novel analogues. | rhhz.net |

| Green Synthesis | Use of eco-friendly solvents (e.g., water), catalysts (e.g., recyclable heteropolyacids), and energy sources (e.g., microwaves). | Sustainable production and derivatization pathways. | researchgate.netamazonaws.com |

| α,β-C(sp²)–H Difunctionalization | Tandem reaction on enaminone precursors to form 2,3-disubstituted chromones. | Synthesis of analogues with substituents at both the C2 and C3 positions, replacing the chlorine atom. | mdpi.com |

| Photochemical Synthesis | Utilization of light to induce cyclization and functionalization reactions. | Access to unique structural motifs not readily available through thermal methods. | acs.org |

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Understanding

The synergy between experimental synthesis and computational chemistry has become indispensable for a deep understanding of reaction mechanisms and molecular behavior. numberanalytics.com For chromone chemistry, this integration provides critical insights that guide experimental design and interpretation.

Computational methods, particularly Density Functional Theory (DFT), are widely used to:

Elucidate Reaction Mechanisms: DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. numberanalytics.comnumberanalytics.com For example, theoretical studies on the ring-opening of 4H-1-benzopyran-4-one with a hydroxide (B78521) ion have detailed the reaction coordinates and determined the rate-determining step, showing that it changes from the gas phase to an aqueous solution. researchgate.net Such studies are crucial for optimizing reaction conditions and predicting the feasibility of new transformations.

Rationalize Substituent Effects: Computational models can quantify how different functional groups influence the electronic structure and reactivity of the chromone ring. core.ac.uk This is vital for understanding the reactivity of derivatives like this compound and predicting the outcome of further functionalization.

Interpret Spectroscopic Data: Theoretical calculations of properties like NMR chemical shifts or vibrational frequencies can aid in the structural elucidation of newly synthesized compounds, confirming experimental assignments. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are key computational tools used to understand how chromone derivatives interact with biological macromolecules. pusan.ac.krtandfonline.com These simulations predict binding modes and affinities within the active sites of proteins, such as kinases or enzymes like cyclooxygenase (COX). pusan.ac.kracs.org This in silico analysis helps to explain experimentally observed biological activity and provides a structural basis for structure-activity relationships (SAR). nih.gov The integration of experimental data with computational predictions from DFT, MD, and QSAR (Quantitative Structure-Activity Relationship) models provides a powerful, holistic approach to modern chemical research. pusan.ac.krtandfonline.com

| Computational Method | Application in Chromone Research | Key Insights Provided | Reference(s) |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, studying electronic structures, predicting spectroscopic properties. | Transition state energies, reaction pathways, charge distribution, substituent effects. | numberanalytics.comresearchgate.netpusan.ac.kr |

| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a biological target. | Preferred binding poses, key intermolecular interactions (e.g., hydrogen bonds). | pusan.ac.krtandfonline.comacs.org |

| Molecular Dynamics (MD) | Simulating the movement of a ligand-protein complex over time. | Stability of binding, flexibility of the protein and ligand, conformational changes. | pusan.ac.krnih.gov |

| QSAR Analysis | Correlating chemical structure with biological activity using statistical models. | Identifying key molecular descriptors that influence activity, predicting the potency of new compounds. | tandfonline.comconicet.gov.ar |

Rational Design of Novel Chromone Derivatives Based on Mechanistic Insights

A fundamental goal of mechanistic studies is to enable the rational design of new molecules with desired properties. By understanding how structural modifications affect reactivity and biological interactions, chemists can move beyond trial-and-error synthesis toward a more targeted approach. The chromone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a framework for developing ligands for diverse biological receptors. ijrpc.comnih.gov

Structure-based drug design is a prime example of this trend. It often begins with the computational docking of a scaffold like chromone into the active site of a target protein. acs.org For instance, molecular modeling was used to guide the design of 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives as potent and selective p38 MAP kinase inhibitors, with some compounds showing IC50 values in the low nanomolar range. acs.org Similarly, chromone-based derivatives have been rationally designed as inhibitors for targets involved in cancer and Alzheimer's disease. tandfonline.comresearchgate.netresearchgate.net

The compound this compound serves as a valuable starting point for such design efforts. The chlorine atom at the C2 position is a reactive handle that can be substituted via nucleophilic displacement reactions, allowing for the introduction of a wide variety of functional groups. Mechanistic understanding of these substitution reactions, aided by computational chemistry, allows for the predictable synthesis of targeted libraries of compounds for biological screening. nih.gov This design-led approach, which combines synthesis, biological evaluation, and computational modeling in an iterative cycle, is a powerful paradigm for discovering novel bioactive agents. researchgate.netresearchgate.net

Challenges and Opportunities in Understanding Complex Molecular Interactions

Despite significant progress, fully understanding and predicting the behavior of molecules like this compound in complex environments remains a major challenge. The mechanism of action for many bioactive chromones is not yet fully understood, presenting a significant hurdle for rational drug design. google.com

Challenges:

Predicting Off-Target Effects: A single molecule can interact with multiple biological targets, leading to unintended side effects. Predicting this polypharmacology is computationally and experimentally demanding.

Modeling Non-Covalent Interactions: The subtle balance of forces—such as hydrogen bonding, π-stacking, and hydrophobic interactions—that governs molecular recognition is difficult to model with perfect accuracy. grafiati.com Steric hindrance between functional groups can also destroy co-planarity, affecting interactions. grafiati.com

Solvent and Environmental Effects: The influence of the surrounding environment (e.g., water, lipids) on molecular conformation and interaction energy is complex and computationally expensive to simulate accurately. researchgate.net

Opportunities:

Advanced Computational Methods: The development of more accurate and efficient computational methods, including machine learning and AI-driven approaches, holds the potential to create better predictive models of molecular behavior. epfl.chcecam.org

Sophisticated Experimental Techniques: Advanced spectroscopic and biophysical techniques can provide high-resolution data on molecular interactions, offering a clearer picture of binding events and conformational changes in real-time.

Integrated 'Omics' Approaches: Combining genomics, proteomics, and metabolomics can help elucidate the broader biological pathways affected by a compound, providing a systems-level understanding of its mechanism of action.

Overcoming these challenges will provide a more profound understanding of the structure-function relationships that govern the activity of chromone derivatives, paving the way for the design of safer and more effective molecules.

Potential for Advanced Applications Beyond Traditional Medicinal Chemistry

While much of the research on chromones has been driven by their pharmacological potential, the unique properties of the benzopyran-4-one scaffold lend themselves to a variety of advanced applications in materials science and analytical chemistry. ijrpc.comresearchgate.net

Fluorescent Probes and Chemosensors: The chromone ring system possesses inherent fluorescent properties. ijrpc.com By introducing specific functional groups, derivatives can be designed as highly sensitive and selective fluorescent probes for detecting metal ions, monitoring biological processes like apoptosis, or labeling proteins. ijrpc.commdpi.com The combination of a chromone with a hydrazone moiety, for example, can create enhanced chemosensors for metal ions. mdpi.com

Corrosion Inhibitors: Chromone derivatives have shown promise as effective corrosion inhibitors for metals like steel in acidic environments. dntb.gov.uamdpi.com Experimental and computational studies suggest that these molecules can adsorb onto the metal surface, forming a protective layer that shields it from corrosive agents. dntb.gov.uamdpi.com

Dye Industry: The name "chromone" itself derives from the Greek word for color (chroma), reflecting the colored nature of many of its derivatives. ijrpc.com This property makes them candidates for use as dyes in various industrial applications. researchgate.net

The derivatization of this compound offers a route to tailor these properties. For instance, substitution of the chlorine atom could be used to tune the molecule's photophysical characteristics for specific sensing applications or to enhance its adsorption properties for improved corrosion inhibition. Exploring these non-medicinal applications represents a significant growth area for chromone chemistry.

| Application Area | Underlying Property of Chromone Scaffold | Example of Use | Reference(s) |

| Fluorescent Probes | Intrinsic fluorescence and photochemical characteristics. | Creating sensors for metal ions, DNA-binding studies, and protein labeling. | ijrpc.comresearchgate.netmdpi.com |

| Corrosion Inhibition | Ability to adsorb onto metal surfaces and form a protective film. | Protecting mild steel and other metals from corrosion in acidic media. | researchgate.netdntb.gov.uamdpi.com |

| Dye Industry | Extended π-conjugated system leading to absorption of visible light. | Use as colorants in various industrial processes. | researchgate.net |

| Chemo Sensors | Potential for selective binding to specific analytes, often coupled with a fluorescent or colorimetric response. | Detection of environmentally or biologically relevant ions and molecules. | researchgate.netmdpi.com |

Q & A

Q. Table 1: Example Synthesis Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Claisen-Schmidt | Acetophenone, POCl₃, 70°C, 12h | 78 | |

| Friedel-Crafts | AlCl₃, Cl₂ gas, DCM, 0°C → RT | 65 |

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. LCMS) for this compound derivatives?

Methodological Answer:

Contradictions often arise from impurities (e.g., residual solvents) or tautomerism . Strategies include:

- Multi-technique validation : Cross-validate NMR (¹H/¹³C), HRMS, and X-ray crystallography .

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric forms (e.g., keto-enol equilibrium) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 2.5 ppm (keto-group) confirm the benzopyran backbone .

- FTIR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) .

Advanced: How can X-ray crystallography clarify ambiguous structural features in halogenated benzopyranones?

Methodological Answer:

X-ray crystallography resolves:

- Chlorine positioning : Anisotropic displacement parameters distinguish Cl substitution at 2- vs. 6-positions .

- Hydrogen bonding : O-H···O interactions stabilize the keto form, confirmed via intermolecular distances (<2.5 Å) .

- Sample preparation : Crystallize in ethyl acetate/hexane (1:3) at 4°C for slow nucleation .

Advanced: What strategies optimize SAR studies for this compound in drug discovery?

Methodological Answer:

- Scaffold diversification : Introduce substituents at 3- or 7-positions via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) .

- Bioisosteric replacement : Replace Cl with CF₃ or Br to modulate lipophilicity (logP) .

- In silico screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

Q. Table 2: Example SAR Modifications

| Position | Modification | Biological Effect (IC₅₀) | Reference |

|---|---|---|---|

| 3 | -OCH₃ | ↓ Cytotoxicity (15 µM) | |

| 7 | -NO₂ | ↑ Anticancer (2.3 µM) |

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2B) .

- Ventilation : Use fume hoods with >0.5 m/s airflow to limit inhalation of dust/aerosols .

- Spill management : Neutralize with activated carbon; dispose via licensed hazardous waste facilities .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:

- Flow chemistry : Continuous reactors reduce side reactions (residence time <10 min) .

- Microwave-assisted synthesis : 100°C, 300 W, 20 min improves yield by 20% vs. conventional heating .

- Catalyst recycling : Immobilize AlCl₃ on mesoporous silica for reuse (5 cycles, <5% activity loss) .

Basic: What methods assess the purity of this compound for pharmacological assays?

Methodological Answer:

- LCMS : Use ESI+ mode; [M+H]⁺ at m/z 209.1 confirms molecular ion .

- Elemental analysis : %C, %H, %Cl within ±0.3% of theoretical values .

- Melting point : Sharp range (e.g., 142–144°C) indicates high crystallinity .

Advanced: How do solvent polarity and pH affect the stability of this compound?

Methodological Answer:

- pH stability : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis; store in neutral buffers .

- Solvent effects : Acetonitrile > methanol > DMSO for long-term stability (24-month shelf life at 4°C) .

- Light sensitivity : UV irradiation (λ=254 nm) induces photodegradation; use amber vials .

Advanced: What computational tools predict the metabolic pathways of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products